molecular formula C14H11ClF3NO2 B12284172 ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate

ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate

Cat. No.: B12284172
M. Wt: 317.69 g/mol
InChI Key: CJQBBSJEKMIWRT-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with a trifluoromethyl group and a chloro group, making it a valuable entity in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its biological activity, as it can interact with enzymes and receptors within the cell, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11ClF3NO2

Molecular Weight

317.69 g/mol

IUPAC Name

ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H11ClF3NO2/c1-2-21-13(20)9-7-11(19-12(9)15)8-5-3-4-6-10(8)14(16,17)18/h3-7,19H,2H2,1H3

InChI Key

CJQBBSJEKMIWRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2C(F)(F)F)Cl

Origin of Product

United States

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